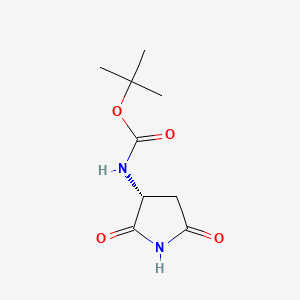![molecular formula C5H8O B597741 4-Oxaspiro[2.3]hexane CAS No. 13357-56-7](/img/structure/B597741.png)
4-Oxaspiro[2.3]hexane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Oxaspiro[23]hexane is a unique organic compound characterized by its spirocyclic structure, where a six-membered ring is fused to a four-membered oxetane ring
Preparation Methods
Synthetic Routes and Reaction Conditions: 4-Oxaspiro[2.3]hexane can be synthesized from 2-methyleneoxetanes through modified Simmons–Smith conditions. This involves the reaction of 2-methyleneoxetanes with diiodomethane and a zinc-copper couple, resulting in the formation of this compound . Another method involves the treatment of oxaspirohexanes with boron trifluoride etherate (BF3·Et2O), which can yield cyclopentanones, cyclobutanones, or 4-methylenetetrahydrofurans depending on the substituents .
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the synthetic routes mentioned above can be scaled up for industrial applications. The use of efficient catalysts and optimized reaction conditions would be crucial for large-scale production.
Chemical Reactions Analysis
Types of Reactions: 4-Oxaspiro[2.3]hexane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form cyclopentanones or cyclobutanones.
Reduction: Reduction reactions can lead to the formation of different spirocyclic compounds.
Substitution: Substitution reactions, particularly with halogens, can yield halogenated derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include peroxides and oxygen.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Halogenation can be achieved using halogen acids like hydrochloric acid (HCl), hydrobromic acid (HBr), or hydroiodic acid (HI).
Major Products:
- Cyclopentanones
- Cyclobutanones
- 4-Methylenetetrahydrofurans
Scientific Research Applications
4-Oxaspiro[2.3]hexane has several applications in scientific research:
- Chemistry: It serves as an intermediate in the synthesis of various spirocyclic compounds, which are valuable in medicinal chemistry .
- Biology: The compound’s derivatives have potential biological activities, including antifungal and antibacterial properties .
- Medicine: Spirocyclic compounds, including those derived from this compound, are investigated for their therapeutic potential .
- Industry: The compound can be used in the development of new materials and as a building block in organic synthesis .
Mechanism of Action
The mechanism of action of 4-oxaspiro[2.3]hexane involves its strained ring system, which makes it highly reactive. The compound can undergo ring-opening reactions, leading to the formation of various products. The molecular targets and pathways involved depend on the specific reactions and applications being studied .
Comparison with Similar Compounds
- 4-Azaspiro[2.3]hexane
- 4-Oxaspiro[2.4]heptane
- Spiro[cyclopropane-1,2′-steroids]
Comparison: 4-Oxaspiro[2.3]hexane is unique due to its specific ring strain and reactivity. Compared to 4-azaspiro[2.3]hexane, which contains a nitrogen atom, this compound has an oxygen atom, leading to different chemical properties and reactivity . Similarly, 4-oxaspiro[2.4]heptane has a larger ring system, which affects its stability and reactivity .
Properties
IUPAC Name |
4-oxaspiro[2.3]hexane |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8O/c1-2-5(1)3-4-6-5/h1-4H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MYTWAVYEZDXWGV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC12CCO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10741634 |
Source


|
| Record name | 4-Oxaspiro[2.3]hexane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10741634 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
84.12 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13357-56-7 |
Source


|
| Record name | 4-Oxaspiro[2.3]hexane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10741634 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![13-Benzyl-3-chloro-6,7,8,9,10,11-hexahydro-7,10-epiminobenzo[4,5]imidazo[1,2-a]azocine](/img/structure/B597658.png)



![4-Fluoro-1,7a-dihydropyrrolo[2,3-c]pyridin-5-one](/img/structure/B597668.png)









